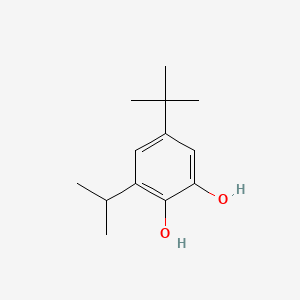

3-Isopropyl,5-tert-butylpyrocatechol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Isopropyl,5-tert-butylpyrocatechol is a chemical compound belonging to the family of pyrocatechols. It is characterized by its molecular formula C13H20O2 and a molecular weight of 208.301. This compound is known for its antioxidant properties and is used in various scientific experiments to prevent the oxidation of other compounds.

准备方法

The synthesis of 3-Isopropyl,5-tert-butylpyrocatechol involves several steps. One common method includes the alkylation of pyrocatechol with isopropyl and tert-butyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

化学反应分析

3-Isopropyl,5-tert-butylpyrocatechol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: It can be reduced to form catechols, which are useful in various synthetic applications.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with different reagents to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Chemical Properties and Structure

3-Isopropyl,5-tert-butylpyrocatechol is a phenolic compound characterized by its unique molecular structure, which contributes to its reactivity and stability in various chemical environments. The compound exhibits antioxidant properties and serves as a polymerization inhibitor.

Applications in Pharmaceuticals

-

Antioxidant Activity :

- The compound is recognized for its ability to scavenge free radicals, making it valuable in formulations aimed at preventing oxidative stress-related damage in biological systems. This property is particularly relevant in the development of drugs targeting age-related diseases.

-

Drug Stabilization :

- As an antioxidant, this compound is used to stabilize pharmaceutical formulations by preventing the degradation of active ingredients during storage.

Material Science Applications

- Polymerization Inhibition :

- Stabilizer for Polymers :

Environmental Applications

- Air Quality Monitoring :

Case Study 1: Polymer Stabilization

A study conducted by DIC Corporation demonstrated that incorporating this compound into polymer formulations significantly improved their resistance to thermal degradation. The research showed that polymers treated with this compound exhibited enhanced mechanical properties and longevity compared to untreated samples.

Case Study 2: Antioxidant Efficacy

Research published in the National Toxicology Program indicated that the antioxidant properties of this compound could effectively mitigate oxidative damage in cellular models. The study highlighted its potential use in developing therapeutics aimed at reducing oxidative stress in neurodegenerative diseases .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant in drug formulations | Prevents oxidative degradation |

| Material Science | Polymerization inhibitor | Prevents premature polymerization |

| Environmental Monitoring | Detection of volatile organic compounds | Enhances air quality analysis |

作用机制

The antioxidant effect of 3-Isopropyl,5-tert-butylpyrocatechol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of stable phenoxyl radicals, which do not propagate further oxidative reactions. The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative damage.

相似化合物的比较

3-Isopropyl,5-tert-butylpyrocatechol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Similar compounds include:

Pyrocatechol: A simpler structure with two hydroxyl groups on a benzene ring.

Tert-butylhydroquinone: Another antioxidant with a tert-butyl group but different substitution pattern.

Isopropylcatechol: Similar to pyrocatechol but with an isopropyl group.

These compounds share some antioxidant properties but differ in their reactivity and specific applications .

生物活性

3-Isopropyl,5-tert-butylpyrocatechol (IBPC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including its antioxidant capabilities, potential therapeutic uses, and toxicological profiles.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

- Molecular Formula : C12H18O2

- Molecular Weight : 194.27 g/mol

- CAS Number : 143767-20-8

The presence of isopropyl and tert-butyl groups contributes to its unique chemical behavior and biological activity.

Antioxidant Properties

One of the most significant biological activities of IBPC is its antioxidant capability. Research indicates that IBPC can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

IBPC has demonstrated anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This effect suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and cardiovascular conditions.

Antimicrobial Activity

Preliminary studies have shown that IBPC possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi makes it a candidate for further investigation as a natural preservative or therapeutic agent in infectious diseases.

The biological activity of IBPC can be attributed to its ability to modulate various biochemical pathways:

- Free Radical Scavenging : IBPC interacts with reactive oxygen species (ROS), neutralizing them before they can cause cellular damage.

- Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thereby reducing the overall inflammatory process.

- Gene Expression Modulation : IBPC influences the expression of genes related to oxidative stress and inflammation, further contributing to its protective effects.

Toxicological Profile

Despite its beneficial properties, understanding the toxicological aspects of IBPC is essential for its safe application:

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant efficacy of various compounds, IBPC was found to significantly reduce lipid peroxidation in rat liver homogenates when compared to controls. This study highlights IBPC's potential as a protective agent against oxidative damage in liver tissues.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of IBPC in a murine model of arthritis. Results indicated a marked reduction in paw swelling and joint inflammation when treated with IBPC compared to untreated controls, suggesting its potential as an anti-arthritic agent.

Summary Table of Biological Activities

属性

IUPAC Name |

5-tert-butyl-3-propan-2-ylbenzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-8(2)10-6-9(13(3,4)5)7-11(14)12(10)15/h6-8,14-15H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZBQTMIPJSXCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC(=C1)C(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。